Methyl (5-aminopyrazin-2-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 2-(5-aminopyrazin-2-yl)acetate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)2-5-3-10-6(8)4-9-5/h3-4H,2H2,1H3,(H2,8,10) |
InChI Key |
DZFAXZPPMQNPEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=C(C=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Aminopyrazin 2 Yl Acetate
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic approach to Methyl (5-aminopyrazin-2-yl)acetate identifies 5-aminopyrazine-2-carboxylic acid as the immediate and principal precursor. The synthesis, therefore, is primarily divided into two major stages: the formation of the substituted pyrazine (B50134) carboxylic acid core and the subsequent esterification to introduce the methyl ester functionality.
Synthesis of 5-Aminopyrazine-2-carboxylic Acid and Related Intermediates
5-Aminopyrazine-2-carboxylic acid is a versatile compound used in the synthesis of various bioactive molecules and agrochemicals. rjpbcs.com Its synthesis is a critical first step. While multiple pathways exist for substituted pyrazines, a common route involves the modification of commercially available pyrazine derivatives. For instance, processes have been developed for the industrial preparation of related compounds like 5-methylpyrazine-2-carboxylic acid, which can serve as a model for synthesizing the 5-amino analogue. google.com One such method starts from pyruvic aldehyde and an appropriate diamine, followed by cyclization, oxidation, and other functional group manipulations. google.com
Another synthetic strategy could involve the Curtius rearrangement of a corresponding acyl azide, which can be generated from a pyrazine dicarboxylic acid derivative. This method has been applied in the synthesis of 2-amino-5-methylpyrazine from 5-methyl-2-pyrazine carboxylic acid, illustrating a viable route to introduce an amino group onto the pyrazine ring. google.com
Strategies for Introducing the Methyl Acetate (B1210297) Moiety
Once 5-aminopyrazine-2-carboxylic acid is obtained, the introduction of the methyl ester group is the final key transformation. This is typically achieved through esterification. The primary methods fall into two categories: direct acid-catalyzed esterification and coupling agent-mediated esterification. The choice of method can depend on the stability of the starting material to acidic conditions and the desired reaction efficiency. commonorganicchemistry.com
Direct Esterification Protocols and Optimization
Direct esterification, often referred to as Fischer esterification, is a classical and straightforward method for synthesizing esters. This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) or an acidic ion-exchange resin like Amberlyst 15. The use of a resin is often preferred as it simplifies the work-up procedure; the catalyst can be removed by simple filtration. chemicalbook.com The reaction is typically run at reflux to drive the equilibrium towards the product. chemicalbook.com For example, the synthesis of methyl 5-methylpyrazine-2-carboxylate has been successfully achieved by refluxing the corresponding carboxylic acid in methanol (B129727) with an Amberlyst 15 catalyst, resulting in a high yield of the desired ester. chemicalbook.com A similar protocol is expected to be effective for the 5-amino derivative.
Table 1: Representative Conditions for Direct Esterification
| Reactant | Reagent | Catalyst | Solvent | Conditions |
| 5-Aminopyrazine-2-carboxylic acid | Methanol | Conc. H₂SO₄ or Amberlyst 15 | Methanol (excess) | Reflux |
This table presents a generalized protocol based on analogous reactions.
Advanced Coupling Reactions and Catalytic Approaches
Modern synthetic chemistry offers a range of more sophisticated methods for ester formation, often employing coupling reagents or transition-metal catalysts. These approaches can offer milder reaction conditions and broader substrate scope.
Applications of Palladium-Catalyzed Cross-Coupling in Pyrazine Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and are widely used in the synthesis of functionalized heterocyclic compounds, including pyrazines. rsc.org Reactions such as Suzuki, Stille, and Sonogashira couplings are instrumental in building the substituted pyrazine core from halogenated precursors. rsc.org For instance, a chloropyrazine can be coupled with various partners to introduce the necessary functional groups before the final esterification step. rsc.org
While not typically used for the direct formation of the ester bond from a carboxylic acid, palladium catalysis is crucial for preparing the complex pyrazine precursors required for the synthesis. Palladium catalysts can also be used to create pyrazine boronic esters, which are versatile intermediates for further functionalization. researchgate.net
Exploration of Alternative Coupling Reagents for Ester Formation
To avoid the harsh conditions of acid-catalyzed esterification, which might be detrimental to certain functional groups, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid, allowing it to react with an alcohol under mild conditions. Many of these reagents were originally developed for peptide synthesis but are equally effective for ester formation. peptide.com
Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC), often used with an additive such as 4-(Dimethylamino)pyridine (DMAP). peptide.comlibretexts.org Other highly efficient reagents include uronium/aminium salts like HBTU and TBTU, and phosphonium (B103445) salts like BOP and PyBOP. peptide.com These reagents convert the carboxylic acid into a highly reactive acyl-intermediate, which then readily reacts with methanol to form the methyl ester. For example, a polymer-supported Mukaiyama reagent has proven to be an effective coupling agent for synthesizing esters from carboxylic acids and alcohols. acs.org
Table 2: Common Coupling Reagents for Ester Synthesis
| Coupling Reagent | Abbreviation | Activating Group | Byproducts |
| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea (DCU) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Benzotriazole ester | Hexamethylphosphoramide |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Benzotriazole ester | Tetramethylurea |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) | TBTU | Benzotriazole ester | Tetramethylurea |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | 7-Azabenzotriazole ester | Tripyrrolidinophosphine oxide |
This table summarizes some of the widely used coupling reagents applicable for the synthesis of this compound from its carboxylic acid precursor. peptide.comtcichemicals.com
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents, energy efficiency, waste reduction, and the use of renewable feedstocks.
One-Pot Syntheses and Tandem Reactions:
A significant green strategy is the design of one-pot syntheses, which reduce the number of separate reaction and purification steps, thereby minimizing solvent usage, energy consumption, and waste generation. For pyrazine synthesis, one-pot approaches involving the condensation of 1,2-dicarbonyl compounds with 1,2-diamines at room temperature have been reported as environmentally benign alternatives to traditional methods that often require harsh conditions. tandfonline.com Such a strategy could be adapted for the synthesis of the core pyrazine ring of the target molecule.
Use of Greener Solvents and Catalysts:
The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often employ volatile and hazardous organic solvents. Research has focused on replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids. For example, the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has been explored for the synthesis of pyrazine derivatives. researchgate.net These solvents can act as both the reaction medium and catalyst, simplifying the process. researchgate.net
Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. In the context of pyrazine synthesis, various metal-catalyzed reactions are employed. The development of solid-supported catalysts or nanocatalysts can facilitate their separation from the reaction mixture, reducing waste and cost.
Energy Efficiency:
Microwave-assisted and ultrasound-assisted syntheses are energy-efficient techniques that can significantly reduce reaction times and improve yields. nih.gov These methods have been successfully applied to the synthesis of various heterocyclic compounds, including pyrazole (B372694) and pyrazine derivatives, and represent a greener alternative to conventional heating. nih.gov
Atom Economy:
Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.
The following table summarizes some research findings related to the application of green chemistry principles in the synthesis of pyrazine and related heterocyclic compounds:
| Green Chemistry Principle | Application in Heterocyclic Synthesis | Key Findings | Reference |
| One-Pot Synthesis | Synthesis of pyrazine derivatives from 1,2-dicarbonyls and 1,2-diamines. | Environmentally benign, cost-effective, and simple procedure at room temperature. | tandfonline.com |
| Greener Solvents | Use of deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol for pyrazine synthesis. | Effective and sustainable reaction medium, enabling one-pot, two-step synthesis of 2,5-diarylpyrazines. | researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis of pyrazolo[3,4-b]pyridines. | Shorter reaction times and improved yields compared to conventional heating methods. | nih.gov |
| Catalysis | Solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives. | Enables the generation of a library of compounds with high diversity and simplifies purification. | acs.org |
Advanced Spectroscopic and Structural Elucidation of Methyl 5 Aminopyrazin 2 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Methyl (5-aminopyrazin-2-yl)acetate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR methods provides a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.
High-Resolution Proton (¹H) NMR Data Analysis and Chemical Shift Assignment
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The pyrazine (B50134) ring contains two protons, H-3 and H-6, which are in different electronic environments and are expected to appear as distinct signals. The amino group (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary with solvent and concentration. The methylene (B1212753) (-CH₂) and methyl (-OCH₃) protons of the methyl acetate (B1210297) group are also clearly identifiable. oregonstate.eduresearchgate.net The signal for the methyl protons of a methyl ester group is typically found around 3.7 ppm. researchgate.net The protons of the acetate group itself usually appear around 2.1 ppm. libretexts.orgpressbooks.pub
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 (Pyrazine) | ~8.0 | d |
| H-6 (Pyrazine) | ~7.8 | d |
| -NH₂ (Amino) | ~5.0-6.0 | br s |
| -CH₂- (Methylene) | ~3.8 | s |
s = singlet, d = doublet, br s = broad singlet. Data is predicted based on analogous structures and general principles.
Carbon-13 (¹³C) NMR Characterization
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts are influenced by the local electronic environment, with carbons bonded to electronegative atoms like oxygen and nitrogen appearing at lower fields. pressbooks.publibretexts.org
The pyrazine ring carbons (C-2, C-3, C-5, C-6) are expected to resonate in the aromatic region. The carbonyl carbon (C=O) of the ester group is characteristically found at the downfield end of the spectrum, typically between 160-180 ppm. oregonstate.edu The methylene (-CH₂) and methoxy (B1213986) (-OCH₃) carbons will appear in the aliphatic region. youtube.com For comparison, the carbons of methyl acetate appear at approximately 171 ppm (C=O), 52 ppm (-OCH₃), and 21 ppm (-CH₃). chemicalbook.comdocbrown.info The carbons in aminopyrazine are found around 154 ppm (C-2), 136 ppm (C-3), 143 ppm (C-5), and 131 ppm (C-6). chemicalbook.com
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~170 |
| C-2 (Pyrazine) | ~150 |
| C-5 (Pyrazine) | ~145 |
| C-3 (Pyrazine) | ~138 |
| C-6 (Pyrazine) | ~135 |
| -OCH₃ (Methyl Ester) | ~52 |
Data is predicted based on analogous structures and general principles.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation (cross-peak) would be observed between the pyrazine ring protons, H-3 and H-6, confirming their spatial proximity through the ring's bond network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J-coupling). The expected correlations are:
H-3 with C-3
H-6 with C-6
Methylene protons with the methylene carbon
Methyl ester protons with the methoxy carbon
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings (²J and ³J) between protons and carbons, which is critical for connecting the different fragments of the molecule. Key expected correlations include:
The methylene protons (-CH₂) showing correlations to the pyrazine carbon C-2 , the adjacent pyrazine carbon C-3 , and the carbonyl carbon (C=O). This confirms the attachment of the methyl acetate group to the pyrazine ring at position 2.
The methyl ester protons (-OCH₃) showing a strong correlation to the carbonyl carbon (C=O).
The pyrazine proton H-3 showing correlations to carbons C-2 and C-5 .
The pyrazine proton H-6 showing correlations to carbons C-5 and C-2 .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound, as well as structural details derived from its fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the elemental composition of the molecule. The molecular formula for this compound is C₇H₉N₃O₂.
Predicted HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 180.0768 |
The calculated mass for the protonated molecule [M+H]⁺ confirms the molecular formula.
Analysis of Fragmentation Patterns for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that helps to confirm the molecular structure. libretexts.org For this compound, key fragmentation pathways are predictable based on its functional groups. arizona.edu
Common fragmentation for esters involves α-cleavage, which is the breaking of bonds adjacent to the carbonyl group. jove.comjove.com Expected fragmentation includes:
Loss of the methoxy radical (•OCH₃): This would result in a fragment ion with an m/z of [M - 31]⁺.
Loss of the carbomethoxy group (•COOCH₃): This would lead to a fragment at m/z [M - 59]⁺.
Cleavage of the C-C bond between the pyrazine ring and the methylene group: This would generate a stable pyrazinylmethyl cation or a related fragment.
The pyrazine ring itself can also fragment, typically through the loss of HCN or related neutral molecules, which is a characteristic fragmentation pattern for nitrogen-containing aromatic rings. researchgate.netnist.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Aminopyrazine |
| Methyl acetate |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays bands that correspond to the vibrational frequencies of specific chemical bonds.
Although a specific experimental IR spectrum for this compound is not publicly available, the expected vibrational frequencies for its key functional groups can be predicted based on established data for similar compounds, such as aminopyridines and methyl acetate derivatives. The characteristic IR absorption bands for this compound would be anticipated in the following regions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino Group (N-H) | Symmetric and Asymmetric Stretching | 3500 - 3300 |
| Scissoring | 1650 - 1580 | |
| Aromatic Ring (C-H) | Stretching | 3100 - 3000 |
| Aromatic Ring (C=C & C=N) | Ring Stretching | 1600 - 1400 |
| Ester Group (C=O) | Stretching | 1750 - 1735 |
| Ester Group (C-O) | Stretching | 1300 - 1000 |
| Methyl Group (C-H) | Symmetric and Asymmetric Stretching | 2995 - 2885 |
Note: These are predicted ranges and the actual experimental values may vary based on the specific molecular environment.
The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the 3500-3300 cm⁻¹ region. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyrazine ring would produce a series of bands in the 1600-1400 cm⁻¹ range, which are characteristic of aromatic systems. A strong, sharp absorption band corresponding to the C=O stretching of the methyl ester group is anticipated between 1750 and 1735 cm⁻¹. The C-O stretching of the ester and the C-H bending vibrations of the methyl group would also be present at lower wavenumbers.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Therefore, the following sections describe the type of information that would be obtained from such an analysis.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a set of crystallographic data. This data would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). The refinement of the crystal structure would provide the precise atomic coordinates for each atom in the molecule, from which bond lengths and angles could be calculated with high precision.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding would be expected to play a significant role in the crystal packing. The amino group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.
These hydrogen bonds could lead to the formation of various supramolecular motifs, such as dimers, chains, or sheets. For instance, N-H···N or N-H···O hydrogen bonds could link adjacent molecules. In addition to hydrogen bonding, π-π stacking interactions between the pyrazine rings of neighboring molecules might also contribute to the stability of the crystal structure. A detailed analysis of the crystal packing would reveal the nature and geometry of these interactions, providing insight into the solid-state properties of the compound.
Computational and Theoretical Investigations of Methyl 5 Aminopyrazin 2 Yl Acetate
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By employing functionals such as B3LYP with appropriate basis sets, it is possible to obtain accurate predictions of various molecular parameters for methyl (5-aminopyrazin-2-yl)acetate.
Electronic Structure Properties (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)
The electronic properties of a molecule are fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For pyrazine (B50134) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the pyrazine ring. The presence of an electron-donating amino group and an electron-withdrawing methyl acetate (B1210297) group on the pyrazine ring of this compound is expected to modulate its electronic properties. Computational studies on similar pyrazine derivatives have shown that such substitutions can lead to a smaller energy gap, suggesting enhanced intramolecular charge transfer.
Table 1: Representative Electronic Properties of a Substituted Pyrazine Derivative
| Property | Representative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
Note: The values presented are representative for a substituted pyrazine derivative and are intended for illustrative purposes.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically shown in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are prone to nucleophilic attack. In this compound, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the acetate group are expected to be regions of high electron density, while the hydrogen atoms of the amino group and the methyl group would exhibit positive electrostatic potential. researchgate.netresearchgate.net
Reactivity Descriptors (Fukui Functions, Electrophilicity Index)
Reactivity descriptors derived from DFT calculations, such as Fukui functions and the global electrophilicity index, provide quantitative measures of a molecule's reactivity. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net It helps in identifying the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. For this compound, the Fukui functions would likely indicate that the nitrogen atoms in the pyrazine ring are susceptible to electrophilic attack, while certain carbon atoms might be more prone to nucleophilic attack.
The global electrophilicity index (ω) is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated using the energies of the HOMO and LUMO. A higher electrophilicity index suggests a greater capacity of the molecule to act as an electrophile.
Table 2: Representative Reactivity Descriptors
| Descriptor | Definition | Predicted Trend for this compound |
| Fukui Function (f+) | Site for nucleophilic attack | Likely to be higher on specific carbon atoms of the pyrazine ring. |
| Fukui Function (f-) | Site for electrophilic attack | Expected to be higher on the pyrazine nitrogen atoms. |
| Electrophilicity Index (ω) | Global electrophilic nature | Moderate to high, influenced by the electron-withdrawing ester group. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for the structural elucidation and characterization of newly synthesized compounds. By comparing the calculated spectra with experimental data, the proposed molecular structure can be confirmed.
For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would help in assigning the signals observed in the experimental spectra to specific protons and carbon atoms in the molecule. Similarly, the calculated vibrational frequencies can be correlated with the absorption bands in the experimental IR and Raman spectra, providing insights into the molecule's vibrational modes.
Non-Linear Optical (NLO) Properties
Molecules with large delocalized π-electron systems and significant intramolecular charge transfer, often found in donor-acceptor substituted aromatic rings, can exhibit substantial non-linear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials. rsc.orgrsc.orgnih.gov
The presence of the electron-donating amino group and the electron-withdrawing methyl acetate group on the pyrazine ring of this compound suggests that it may possess NLO properties. Computational studies on similar X-shaped pyrazine derivatives have demonstrated that the strategic placement of donor and acceptor groups can lead to significant NLO responses. rsc.orgrsc.org
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. By mapping the potential energy surface (PES) as a function of key dihedral angles, the energy barriers between different conformations can be calculated.
For this compound, the rotation around the C-C bond connecting the pyrazine ring to the acetate group and the C-N bond of the amino group would be critical in defining its conformational landscape. Computational studies on related pyrazine derivatives have shown that different conformers can have significantly different energies and properties. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. nih.govyoutube.comyoutube.comnih.gov By simulating the motion of atoms and molecules according to the principles of classical mechanics, MD can reveal how a molecule like this compound behaves in a realistic environment, such as in an aqueous solution.
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a variety of computational techniques to simulate the interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein or nucleic acid. These methods are instrumental in prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug development pipeline.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like this compound, docking studies would be fundamental in identifying potential biological targets and elucidating its mechanism of action at a molecular level.
The process involves placing the three-dimensional structure of the ligand into the binding site of a target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that approximates the binding energetics.
Studies on various pyrazine derivatives have successfully employed molecular docking to predict their binding modes. For instance, docking studies on pyrazine-thiazolidinone derivatives against HIV-1 reverse transcriptase have revealed the importance of hydrogen bonds, hydrophobic interactions, and π-π interactions in the binding of these molecules to the enzyme. nih.gov Similarly, new pyrazine-based heterocycles have been evaluated as antibacterial agents through molecular docking, which helped to identify key interactions with bacterial enzymes. nih.gov In a hypothetical docking study of this compound, the aminopyrazine core would be of particular interest, as the nitrogen atoms of the pyrazine ring and the amino group can act as hydrogen bond donors and acceptors, potentially forming crucial interactions with amino acid residues in a target's active site. The ester group also presents a potential site for hydrogen bonding.
Software such as AutoDock, GOLD, and V. Life MDS are commonly used for such studies. nih.govnih.gov The output of a docking simulation provides a series of possible binding poses, ranked by a scoring function that estimates the binding affinity.
Following the determination of plausible binding poses through docking, the next step is to more accurately predict the binding affinity and identify "hotspots" of interaction. Binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), quantifies the strength of the interaction between the ligand and its target.
Computational methods to predict binding affinity range from empirical scoring functions used in initial docking screens to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP). These calculations provide a more refined estimation of the binding strength.
Interaction hotspots are specific residues or regions within the binding site that contribute most significantly to the binding energy. Identifying these hotspots is crucial for understanding the determinants of binding and for guiding lead optimization. For pyrazine derivatives, interaction analyses have frequently highlighted the role of specific amino acids. For example, in a study of pyrrolopyrimidinone derivatives targeting ENPP1, docking studies predicted hydrogen bonds with lysine (B10760008) residues and π-π stacking interactions with tyrosine and phenylalanine residues. acs.org
In a theoretical analysis of this compound, one would expect the aminopyrazine moiety to be a key interaction determinant. The amino group could form hydrogen bonds with acidic residues like aspartate or glutamate, or with the backbone carbonyls of the protein. The aromatic pyrazine ring could engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The acetate group provides an additional point for potential polar interactions. The identification of these specific interactions would be critical in predicting the compound's biological activity and in designing more potent analogs.
While specific binding affinity data for this compound is not available, the table below illustrates the type of data that would be generated from such computational studies for a series of compounds.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | Hypothetical Target Kinase | Data Not Available | Data Not Available |
| Pyrazine Derivative Example 1 | HIV-1 Reverse Transcriptase | Data Not Available | Lys103, Tyr181, Tyr188 |
| Pyrazine Derivative Example 2 | Bacterial DHFR | Data Not Available | Asp27, Phe31, Ile94 |
Table 1: Illustrative Data from Molecular Docking and Binding Affinity Studies. Note: The data for the example derivatives are illustrative of the type of information obtained and are not from a specific publication.
Chemical Reactivity and Functional Group Transformations of Methyl 5 Aminopyrazin 2 Yl Acetate
Reactions Involving the Pyrazine (B50134) Ring System
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution (EAS): Pyrazine itself is highly resistant to electrophilic aromatic substitution due to the deactivating effect of the two ring nitrogen atoms. researchgate.net However, the reactivity of the ring in Methyl (5-aminopyrazin-2-yl)acetate is significantly influenced by its substituents. The amino group at the C5 position is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C6, respectively). Conversely, the methyl acetate (B1210297) group at C2 is an electron-withdrawing, deactivating group that would direct incoming electrophiles to the meta position (C6).
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group (like a halogen) is present on the ring. In a process known as Chichibabin amination, unsubstituted pyrazine can react with sodium amide to introduce an amino group, highlighting the ring's susceptibility to nucleophiles. For this compound, if a halogen were introduced onto the ring (for example, at the C3 or C6 position via a Sandmeyer reaction), it could be readily displaced by various nucleophiles. For instance, in the synthesis of the antiviral drug Favipiravir, a related pyrazine derivative undergoes nucleophilic fluorination to replace a chlorine atom. chemicalpapers.com
Oxidation: The pyrazine ring is relatively stable to oxidation. However, the substituents can be susceptible to oxidative reactions. The primary amino group can be sensitive to strong oxidizing agents.
Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation of pyrazines can lead to di-, tetra-, or hexahydropyrazine (piperazine) derivatives, depending on the catalyst and reaction conditions. cdnsciencepub.com For instance, the electrochemical reduction of substituted pyrazines in alkaline hydroorganic media initially forms highly oxidizable 1,4-dihydropyrazines, which can then isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comresearchgate.net The specific outcome for this compound would depend on the chosen reducing agent and conditions, which could potentially also affect the ester group.
| Reaction Type | Reagent/Condition | Predicted Outcome |
| Electrophilic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | Nitration likely at C6 position |
| Nucleophilic Substitution | Requires prior halogenation (e.g., at C6), then Nu⁻ | Substitution of the halogen by the nucleophile |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Reduction to di-, tetra-, or piperazine (B1678402) derivative |
Transformations of the Amino Group
The primary aromatic amino group is a highly versatile functional handle, allowing for a wide array of transformations including the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.
Acylation: The amino group readily undergoes N-acylation when treated with acylating agents like acid chlorides, anhydrides, or activated esters to form the corresponding amides. This reaction is often used to protect the amino group or to synthesize biologically active amide derivatives. nih.govresearchgate.netbath.ac.uk For example, 2-aminopyrazine (B29847) can be acylated with acetic anhydride. imist.ma The reaction is typically straightforward and high-yielding.
Alkylation: N-alkylation of aminopyrazines can be more complex than acylation. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as potential quaternization. youtube.com Furthermore, competitive alkylation at the ring nitrogen atoms can occur. researchgate.net More controlled methods, such as reductive amination, are often preferred. This involves reacting the aminopyrazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) to yield the N-alkylated product cleanly. spiedigitallibrary.org This method has been successfully applied to aminopyrazine scaffolds to produce N-alkylated derivatives in high yields. spiedigitallibrary.org
Arylation: N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide. Another approach uses diaryliodonium salts as the aryl source. researchgate.net
| Reaction | Substrate | Reagent(s) | Product | Yield | Reference |
| Reductive Amination | Aminopyrazine derivative | Propionaldehyde, Na(OAc)₃BH, HOAc | N-propyl aminopyrazine derivative | 80% | spiedigitallibrary.org |
| Reductive Amination | Aminopyrazine derivative | Boc-aminoacetaldehyde, Na(OAc)₃BH, HOAc | N-(Boc-aminoethyl)aminopyrazine derivative | 70% | spiedigitallibrary.org |
| Acylation | 3-Amino-N-phenylpyrazine-2-carboxamide | Acetic Anhydride | 3-(Acetylamino)-N-phenylpyrazine-2-carboxamide | - | imist.ma |
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.org These pyrazinyl-diazonium salts are versatile intermediates. rsc.org
Coupling Reactions: Depending on the reaction conditions and the coupling partner, the diazonium salt can undergo different transformations. It can react with electron-rich aromatic compounds (like phenols or anilines) in azo coupling reactions to form highly colored azo dyes. libretexts.orgclockss.org Research on 2-aminopyrazine has shown that its reaction with aryldiazonium salts can selectively lead to two different products: C-coupled diazobenzenes (at the C5 position of the pyrazine ring) or N-coupled diazoaminobenzenes (triazenes) at the exocyclic amino group. clockss.org The choice of solvent and the electronic nature of the coupling partner determine the reaction pathway. clockss.org
Sandmeyer and Related Reactions: The diazonium group is an excellent leaving group (N₂) and can be replaced by a variety of substituents in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing functionalities that are difficult to install directly.
Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 5-chloro- or 5-bromo-pyrazin-2-yl acetate. masterorganicchemistry.combyjus.com
Cyanation: Using copper(I) cyanide (CuCN) allows for the introduction of a nitrile group. masterorganicchemistry.com
Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group. mnstate.edu
Fluorination: The Balz-Schiemann reaction, involving the thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt, can be used to install a fluorine atom. wikipedia.org
This synthetic route has been employed in the synthesis of favipiravir, where a Sandmeyer reaction was used for a diazotization/chlorination step on a 2-aminopyrazine derivative. chemicalpapers.com
Reactions of the Methyl Ester Moiety
The methyl ester group is primarily susceptible to nucleophilic acyl substitution.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. Basic hydrolysis using a reagent like sodium hydroxide (B78521) followed by acidic workup is common.
Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl group.
Aminolysis/Amidation: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. youtube.com This reaction, known as aminolysis, often requires heating or catalysis as the methoxy (B1213986) group is a relatively poor leaving group. mdpi.com However, enzymatic methods have been developed to facilitate this transformation under milder conditions. For instance, lipase (B570770) enzymes like Lipozyme® TL IM have been shown to effectively catalyze the aminolysis of pyrazine esters with various amines in organic solvents, yielding pyrazinamide (B1679903) derivatives in good yields. nih.gov This approach offers a green and efficient alternative to traditional chemical methods.
| Parameter | Condition | Product Yield |
| Solvent | tert-Amyl alcohol | >80% |
| Substrate Ratio (Ester:Amine) | 1:3 | 81.7% |
| Temperature | 45 °C | 81.2% |
| (Data adapted from a study on a related pyrazine ester, demonstrating the feasibility of the reaction type). nih.gov |
Reduction: The ester can be reduced to the corresponding primary alcohol, (5-aminopyrazin-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The choice of reducing agent must be made carefully to avoid unintended reduction of the pyrazine ring.
Hydrolysis and Transesterification Reactions
The ester functionality in this compound is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolysis:
Hydrolysis of the methyl ester to the corresponding carboxylic acid, (5-aminopyrazin-2-yl)acetic acid, can be achieved under either acidic or basic conditions. The reaction involves the cleavage of the acyl-oxygen bond, with the addition of a water molecule.
Under basic conditions, saponification is a common method. This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, followed by acidification to protonate the resulting carboxylate salt. For a structurally related compound, methyl 5-chloropyrazine-2-carboxylate, hydrolysis has been efficiently carried out using lithium hydroxide in water, highlighting a green and effective method that yields the corresponding carboxylic acid in high purity. jocpr.com While direct literature on the hydrolysis of this compound is scarce, the principles of ester hydrolysis are well-established and would be applicable here. researchgate.net
Acid-catalyzed hydrolysis, employing a strong acid like hydrochloric acid or sulfuric acid in the presence of water, provides an alternative route. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water.
Transesterification:
Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group. This reaction is useful for modifying the ester group to alter the compound's physical and chemical properties. For instance, reacting the methyl ester with a higher boiling point alcohol can be advantageous for subsequent reactions requiring elevated temperatures. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.
| Reaction | Reagents | Product |
| Hydrolysis | Base (e.g., LiOH, NaOH) followed by acid | (5-aminopyrazin-2-yl)acetic acid |
| Hydrolysis | Acid (e.g., HCl, H2SO4) and water | (5-aminopyrazin-2-yl)acetic acid |
| Transesterification | Alcohol (R-OH) and acid or base catalyst | Alkyl (5-aminopyrazin-2-yl)acetate |
Amidation Reactions for Diverse Conjugates
The ester group of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This amidation reaction is a powerful tool for creating a diverse library of amide conjugates with potential applications in medicinal chemistry and materials science.
The direct amidation of esters with amines can be challenging and often requires harsh conditions or the use of catalysts. However, several modern catalytic systems have been developed to facilitate this transformation under milder conditions. mdpi.com These include methods employing transition metal catalysts or Lewis acids to activate the ester. nih.govresearchgate.net For example, catalytic systems based on nickel have been shown to be effective for the direct amidation of methyl esters. mdpi.com
Alternatively, the hydrolysis of the ester to the carboxylic acid, as described in the previous section, provides a common two-step route to the amide. The resulting carboxylic acid can then be coupled with an amine using a variety of standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This approach offers broad substrate scope and generally proceeds with high efficiency.
The amino group on the pyrazine ring also presents a site for potential reactivity. However, its nucleophilicity is generally lower than that of aliphatic amines due to the electron-withdrawing nature of the pyrazine ring. Under forcing conditions or with highly reactive electrophiles, reactions at this position could occur, but selective amidation at the ester is typically achievable under controlled conditions.
Reduction to Alcohol and Further Functionalization
The ester functionality of this compound can be reduced to the corresponding primary alcohol, (5-aminopyrazin-2-yl)methanol. This transformation opens up new avenues for further functionalization.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the complete reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used in the presence of certain additives or under specific conditions.
The resulting alcohol, (5-aminopyrazin-2-yl)methanol, is a versatile intermediate. The hydroxyl group can undergo a wide range of subsequent reactions, including:
Oxidation: The primary alcohol can be oxidized back to the aldehyde or carboxylic acid using appropriate oxidizing agents.
Esterification: Reaction with carboxylic acids or their derivatives will form new esters.
Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis.
Halogenation: The alcohol can be converted to the corresponding halide, which can then participate in various nucleophilic substitution reactions.
The synthesis and reactivity of structurally similar compounds like (5-aminopyridin-2-yl)methanol (B1592449) and (6-aminopyrazin-2-yl)methanol (B3281067) have been reported, providing a basis for predicting the chemical behavior and synthetic utility of (5-aminopyrazin-2-yl)methanol. rlavie.comnih.govsynthonix.com
| Starting Material | Reaction | Reagents | Product |
| This compound | Reduction | LiAlH₄ | (5-aminopyrazin-2-yl)methanol |
| (5-aminopyrazin-2-yl)methanol | Oxidation | e.g., PCC, KMnO₄ | (5-aminopyrazin-2-yl)carbaldehyde or (5-aminopyrazin-2-yl)carboxylic acid |
| (5-aminopyrazin-2-yl)methanol | Esterification | R-COOH (or derivative) | (5-aminopyrazin-2-yl)methyl ester |
| (5-aminopyrazin-2-yl)methanol | Etherification | e.g., NaH, R-X | (5-aminopyrazin-2-yl)methyl ether |
Structure Activity Relationship Sar Studies of Methyl 5 Aminopyrazin 2 Yl Acetate Derivatives
Rational Design Principles for Structural Modification
The rational design of derivatives of methyl (5-aminopyrazin-2-yl)acetate is often guided by the goal of enhancing potency and selectivity for a specific biological target, such as protein kinases. nih.govnih.gov The aminopyrazine ring itself often serves as a crucial hinge-binding motif in many kinase inhibitors. nih.gov The design process typically involves a multi-pronged approach, including bioisosteric replacement, strategic placement of substituents to probe specific pockets within a target's binding site, and modification of physicochemical properties to improve pharmacokinetic profiles.
A common strategy involves the modification of the 5-amino group. This position can be acylated, alkylated, or incorporated into a larger heterocyclic system to explore interactions with different regions of the target protein. For instance, in the design of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors, aminopyrazine derivatives were designed to replace a thiourea (B124793) group, aiming to improve the compound's properties while maintaining inhibitory activity. nih.gov
Another key area for modification is the methyl acetate (B1210297) group at the 2-position. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which may introduce a new interaction point, such as a salt bridge with a basic residue in the target's active site. nih.gov Alternatively, the ester can be converted to various amides to explore additional hydrogen bonding opportunities and to modulate properties like cell permeability. rsc.org The selection of the amine for amide formation is critical, with different alkyl or aryl substituents on the amine potentially influencing activity and selectivity.
The pyrazine (B50134) ring itself can also be substituted at other available positions, although this is less common for this specific scaffold. Introducing small alkyl or halogen groups could influence the electronic properties of the ring system and its interactions with the target.
Systematic Investigation of Substituent Effects on Molecular Properties
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. A systematic investigation of these effects is fundamental to understanding the SAR.
Substitutions on the 5-Amino Group: Modifications at the 5-amino position can have a profound impact on activity. For example, in a series of aminopyrazole analogs designed as cyclin-dependent kinase (CDK) inhibitors, the nature of the substituent on the amino group was critical for potency and selectivity. nih.gov While not directly on the target compound, these findings suggest that for this compound, acylating the 5-amino group or replacing it with different functional groups could significantly alter its biological profile. The size, electronics (electron-donating or -withdrawing), and hydrogen-bonding capacity of the substituent are all critical factors.
Modifications of the Methyl Acetate Group: The ester at the 2-position is a key handle for derivatization. The corresponding carboxylic acid often exhibits different biological activity due to its ability to form ionic interactions. nih.gov Conversion of the ester to a series of amides allows for a systematic exploration of how different substituents impact activity. For example, the use of small aliphatic amines versus larger aromatic amines in amide formation can probe the size and nature of the binding pocket.
The following interactive table illustrates hypothetical SAR data for derivatives of this compound, based on common trends observed in similar heterocyclic compounds.
| Compound | R1 (at 5-amino position) | R2 (at 2-position) | Hypothetical IC50 (µM) |
| 1 | -NH2 | -COOCH3 | 10.5 |
| 2 | -NHCOCH3 | -COOCH3 | 5.2 |
| 3 | -NHSO2CH3 | -COOCH3 | 8.9 |
| 4 | -NH2 | -COOH | 2.1 |
| 5 | -NH2 | -CONHCH3 | 7.8 |
| 6 | -NH2 | -CONHC6H5 | 15.3 |
This table demonstrates that converting the ester to a carboxylic acid (Compound 4) could lead to a significant increase in potency. Acylation of the amino group (Compound 2) might also be beneficial, while a bulky phenyl amide (Compound 6) could be detrimental to activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eurekaselect.com For derivatives of this compound, 2D and 3D-QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.
In a typical 2D-QSAR study, various physicochemical descriptors are calculated for a set of molecules with known activities. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and topology (e.g., molecular connectivity indices). Statistical methods like multiple linear regression (MLR) are then used to build a model that correlates these descriptors with biological activity. For instance, a QSAR study on a series of pyrazine-2,3-dicarboxamide (B189462) derivatives identified that polarizability and electronic properties were important for their anti-yellow fever activity. eurekaselect.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate 3D fields around the molecules representing their steric and electrostatic properties. A study on aminopyrimidinyl pyrazole (B372694) analogs as PLK1 inhibitors successfully used a hybrid 3D-QSAR approach to design more potent compounds. hanyang.ac.kr
For this compound derivatives, a QSAR model might reveal, for example, that increased hydrophobicity at a certain position is beneficial for activity, while a negative electrostatic potential in another region is detrimental. These models can be used to screen virtual libraries of compounds and to guide the design of new derivatives with improved potency.
Identification of Key Pharmacophoric Elements for Targeted Interactions
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. frontiersin.org Identifying the key pharmacophoric elements of this compound derivatives is essential for understanding their mechanism of action and for designing new compounds with high affinity and selectivity.
Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target in complex with a ligand (structure-based). nih.goveurekaselect.com For aminopyrazine-based inhibitors, the key pharmacophoric features often include:
A hydrogen bond donor and acceptor pair: The aminopyrazine core itself can often form two hydrogen bonds with the hinge region of a kinase. nih.gov
Aromatic/hydrophobic regions: The pyrazine ring and any attached aryl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
A hydrogen bond acceptor: The carbonyl group of the ester or an amide derivative can act as a hydrogen bond acceptor. nih.gov
An ionic interaction feature: If the ester is hydrolyzed to a carboxylic acid, the resulting carboxylate can form an ionic bond with a positively charged residue.
A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include a hydrogen bond donor from the 5-amino group, a hydrogen bond acceptor from one of the pyrazine nitrogens, a hydrophobic feature from the pyrazine ring, and an additional hydrogen bond acceptor from the carbonyl of the acetate group. Virtual screening using such a pharmacophore model could identify novel compounds from large chemical databases that possess these key features and are therefore likely to be active.
Advanced Research Applications and Mechanistic Investigations of Methyl 5 Aminopyrazin 2 Yl Acetate
Mechanistic Studies of Potential Biological Activities
The structural motifs present in methyl (5-aminopyrazin-2-yl)acetate have led researchers to investigate its potential to interact with biological systems. These studies explore how the compound might influence enzymatic processes and protein interactions at a molecular level.
Enzyme Inhibition Pathways (e.g., GlcN-6-P synthase inhibition)
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthesis pathway (HBP), which is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov This end-product is vital for the glycosylation of proteins and lipids. The enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate and glutamate. nih.gov
Given its importance in both prokaryotic and eukaryotic organisms, GlcN-6-P synthase has been identified as a potential target for antimicrobial and antidiabetic agents. nih.govnih.gov The inhibition of this enzyme can disrupt the formation of essential cellular components in pathogens or modulate metabolic pathways in humans. nih.gov Research into inhibitors of GlcN-6-P synthase has explored various compounds, including analogues of the natural substrates (L-glutamine and D-fructose-6-phosphate) and transition-state intermediates. nih.govnih.gov While direct studies on this compound as a GlcN-6-P synthase inhibitor are not extensively documented in publicly available literature, its structural features, particularly the amino-pyrazine core, are of interest in the design of enzyme inhibitors. The amino group can potentially mimic the amino group of glutamine, while the pyrazine (B50134) ring can participate in various interactions within an enzyme's active site.
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, including signal transduction, cell cycle regulation, and immune responses. nih.govnih.govmdpi.com The modulation of these interactions, either through inhibition or stabilization, has emerged as a significant strategy in drug discovery for a wide range of diseases. nih.govnih.govresearchgate.net Small molecules that can disrupt or enhance PPIs are of great therapeutic interest. nih.govnih.gov
The development of small molecule PPI modulators is a challenging endeavor due to the often large and flat nature of protein interfaces. nih.gov However, "hot spots," which are key amino acid residues contributing significantly to the binding energy, provide viable targets for small molecules. researchgate.net While specific research detailing the direct modulation of PPIs by this compound is limited, its chemical structure provides a scaffold that could be elaborated upon to design molecules that target specific PPIs. The pyrazine ring can serve as a core structure, and the amino and acetate (B1210297) groups can be modified to create derivatives with specific binding properties to protein surfaces.
Molecular Interactions with Nucleic Acids
Coordination Chemistry and Metal Complex Formation
The nitrogen atoms of the pyrazine ring and the amino group, along with the oxygen atoms of the acetate group, make this compound a potentially versatile ligand in coordination chemistry. The study of its metal complexes can reveal insights into its electronic properties and potential applications in catalysis, materials science, and biological systems.
Ligand Design and Chelating Behavior of the Pyrazine Moiety
The pyrazine ring is a well-known component in the design of bridging ligands in coordination polymers and metal-organic frameworks (MOFs). The two nitrogen atoms of the pyrazine ring can coordinate to one or two metal centers, leading to the formation of polynuclear complexes or extended network structures. The presence of the amino and acetate substituents on the pyrazine ring in this compound introduces additional donor sites, allowing for more complex coordination modes and the potential for chelation.
The chelating behavior would involve the coordination of a metal ion to the nitrogen of the pyrazine ring and the amino group, or the nitrogen of the pyrazine ring and an oxygen atom from the acetate group. The specific coordination mode would depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes involving ligands with similar functionalities to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. orientjchem.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Table 1: Spectroscopic and Analytical Techniques for Characterization of Metal Complexes
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups (e.g., C=N of the pyrazine ring, N-H of the amino group, C=O of the acetate group). orientjchem.org |
| UV-Visible (UV-Vis) Spectroscopy | Reveals information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. orientjchem.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution and confirm the binding of the ligand to the metal. |
| Mass Spectrometry | Determines the molecular weight of the complex and can provide information about its fragmentation pattern. uni-muenchen.de |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. uomustansiriyah.edu.iq |
| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, which can indicate the oxidation state and spin state of the metal ion. uomustansiriyah.edu.iq |
| Molar Conductivity Measurements | Indicates whether the complex is ionic or non-ionic in solution. uomustansiriyah.edu.iq |
While specific data for metal complexes of this compound is not extensively published, the general methodologies used for analogous systems provide a clear framework for their synthesis and characterization. uomustansiriyah.edu.iqsysrevpharm.orgresearchgate.net The study of such complexes could lead to the development of new materials with interesting magnetic, optical, or catalytic properties.
Materials Science Applications (excluding physical properties)
The unique electronic and structural characteristics of the pyrazine ring, combined with the reactive functional groups of this compound (an amino group and an ester group), suggest its potential as a building block in materials science.
Exploration in Sensor Development (e.g., chemosensors for specific analytes)
The development of chemosensors for the detection of specific analytes is a significant area of materials science. Functionalized heterocyclic compounds are often explored for these applications due to their ability to interact with analytes through various mechanisms, leading to a detectable signal.
However, based on available scientific literature, there is currently no specific research detailing the exploration or application of this compound in the development of chemosensors. While the amino and pyrazine nitrogen atoms offer potential coordination sites for metal ions or hydrogen bonding interactions, dedicated studies to exploit these features for sensing purposes have not been reported.
Integration into Functional Organic Materials or Polymers
The bifunctional nature of this compound, possessing both an amino group and a methyl ester, presents theoretical possibilities for its use as a monomer or a modifying agent in polymer chemistry. The amino group can participate in polymerization reactions to form polyamides or polyimines, while the ester group could be utilized in transesterification polymerizations. Such polymers could exhibit interesting electronic or thermal properties due to the incorporated pyrazine moiety.
Despite this potential, a review of current research indicates that this compound has not been specifically reported as a component in the synthesis of functional organic materials or polymers. While the polymerization of other functionalized aromatic amines, like aniline (B41778) derivatives, to create conductive polymers for applications such as sensors is well-documented, similar studies involving this specific aminopyrazine ester are not present in the literature. nih.gov
Agrochemical Research: Investigation of Herbicidal Mechanisms of Action
The continuous need for new herbicides with novel mechanisms of action drives extensive research in agrochemicals. Pyrazine derivatives have been investigated for their potential herbicidal activity. researchgate.netscispace.com The rationale often stems from the concept of bioisosterism, where the pyrazine ring mimics naturally occurring structures, such as pyrimidine (B1678525) nucleic bases, potentially interfering with essential biological processes in plants. researchgate.net
While specific studies on the herbicidal mechanism of this compound are not available, research into related pyrazine compounds provides context for its potential role. For instance, various patented pyrazine derivatives have been evaluated for herbicidal effects, which are generally observed as growth inhibition or chlorosis in weeds. researchgate.netscispace.com The mechanism of action for such compounds can be diverse and is not always fully elucidated.
Research into classes of compounds like pyrazinecarboxamides, which share structural similarities with this compound, has been conducted to evaluate their herbicidal properties. scispace.com The activity of these molecules is often dependent on the specific substitutions on the pyrazine ring and the amide group. The investigation into new chemical classes is critical, as many existing herbicides target well-known pathways like the inhibition of acetolactate synthase (ALS) or photosystem II. researchgate.net The discovery of compounds that act on different targets, such as transketolase, is a key objective in modern herbicide research. nih.gov
The table below summarizes findings on different pyrazine derivatives investigated for herbicidal properties, highlighting the general nature of the research in this area.
| Compound Class/Derivative | Investigated Activity | General Findings | Citation |
| Patented Thiazolopyrazines | Pre-emergent herbicidal activity | Active at concentrations of 4000 ppm. | researchgate.net |
| Substituted N-phenylpyrazine-2-carboxamides | Pre- and post-emergence herbicidal activity | Some derivatives showed selective herbicidal effects, causing chlorosis in weeds. | scispace.com |
| General Pyrazine Derivatives | Bioisosterism | The pyrazine ring is explored as a bioisostere of pyrimidine bases, suggesting potential interference with nucleic acid synthesis or function. | researchgate.net |
It is important to note that while these studies establish the pyrazine scaffold as a viable starting point for herbicide discovery, the specific herbicidal potential and mechanism of action of this compound remain uninvestigated in the available literature.
Future Perspectives and Unexplored Research Directions
Development of Novel Synthetic Methodologies for Pyrazine-Based Esters
The synthesis of pyrazine (B50134) derivatives has traditionally relied on methods such as the condensation of 1,2-diamines with α-dicarbonyl compounds. While effective, these approaches can lack efficiency or require harsh conditions. The future development of synthetic methodologies for compounds like Methyl (5-aminopyrazin-2-yl)acetate will likely focus on greener, more atom-economical, and versatile strategies.
Emerging areas of interest include:
Catalytic C-H Functionalization: Direct C-H bond activation and functionalization of the pyrazine ring would provide a more efficient route to substituted derivatives, avoiding the need for pre-functionalized starting materials. Iron-catalyzed C-H coupling methods have already shown promise for arylating pyrazines, a technique that could be adapted for this class of esters. mdpi.com
Acceptorless Dehydrogenative Coupling (ADC): The use of earth-abundant metal catalysts, such as manganese, to facilitate ADC reactions presents a sustainable method for pyrazine synthesis from readily available precursors like β-amino alcohols. nih.gov These methods generate hydrogen gas and water as the only byproducts, significantly improving the environmental profile of the synthesis. nih.gov
Flow Chemistry and Automation: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Developing flow-based syntheses for pyrazine esters could accelerate the discovery and production of new derivatives for screening and application.
Biocatalysis: The use of enzymes for the synthesis and modification of heterocyclic compounds is a growing field. Future research could explore enzymes capable of selectively modifying the pyrazine core or the ester side chain, offering a highly specific and environmentally benign synthetic tool.
These advanced methodologies could streamline the synthesis of a diverse library of analogs based on the this compound scaffold.
Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives
| Methodology | Traditional (Condensation) | Modern (e.g., ADC, C-H Functionalization) |
|---|---|---|
| Precursors | 1,2-diamines, α-dicarbonyls | Simpler, more varied starting materials (e.g., amino alcohols) |
| Catalysts | Often stoichiometric reagents or harsh conditions | Transition metals (e.g., Mn, Pd, Fe) mdpi.comnih.gov |
| Byproducts | Varies, can be significant | Often benign (e.g., H₂, H₂O) nih.gov |
| Atom Economy | Moderate | High to Excellent |
| Versatility | Good for core synthesis | Excellent for late-stage functionalization |
| Environmental Impact | Moderate to High | Low to Moderate |
Integration of Advanced Computational Techniques for Deeper Mechanistic Insights
While experimental work remains crucial, advanced computational chemistry offers a powerful complementary approach to understanding and predicting the behavior of this compound and its derivatives. Density Functional Theory (DFT) and other high-level calculations can provide profound insights into molecular structure, reactivity, and electronic properties.
Future computational studies could focus on:
Reaction Mechanism Elucidation: DFT calculations can be used to map the energy profiles of synthetic reactions, helping to optimize conditions and understand the role of catalysts. researchgate.net This is particularly valuable for developing novel synthetic routes as described in the previous section.
Prediction of Physicochemical Properties: Computational screening can predict key properties like reduction potentials and energy densities, which is highly valuable for materials science applications such as designing organic electrode materials for batteries. researchgate.net
Molecular Docking and Pharmacophore Modeling: For biological applications, computational tools can predict how derivatives of this compound might bind to protein targets, such as kinases or other enzymes. nih.gov This in silico screening can guide the synthesis of compounds with enhanced biological activity, saving significant time and resources.
Excited-State Calculations: For applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors, time-dependent DFT (TD-DFT) can predict the photophysical properties of molecules, including absorption and emission spectra. This could guide the design of novel fluorophores based on the pyrazine scaffold. researchgate.net
By integrating these computational techniques, researchers can adopt a more rational design approach, accelerating the discovery of new molecules with tailored properties.
Expansion of Mechanistic Biological and Materials Science Investigations
The pyrazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds. tandfonline.comresearchgate.net Derivatives of aminopyrazine have been investigated for a range of biological activities, including as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and as potential antimycobacterial agents. nih.govnih.gov
Future research should expand on these foundations:
Kinase Inhibitor Scaffolding: The aminopyrazine core is a key feature in some tyrosine kinase inhibitors. mdpi.com this compound serves as an ideal starting point for creating libraries of novel compounds to be screened against a wide panel of kinases implicated in cancer and inflammatory diseases.
Antimicrobial Drug Discovery: Given the activity of related aminopyrazine-2-carboxamides, derivatives of this ester could be synthesized and evaluated for activity against clinically important bacteria and mycobacteria. nih.gov Mechanistic studies would then be essential to determine the mode of action of any promising candidates.
Organic Electronics: Heterocyclic compounds, including pyrazines, are fundamental components of organic electronic materials. The electron-deficient nature of the pyrazine ring, combined with the donor amino group, creates a "push-pull" electronic structure. This makes this compound a promising precursor for synthesizing novel organic semiconductors, emitters for OLEDs, or fluorescent sensors. researchgate.net
A critical aspect of this future work will be to move beyond simple screening and conduct detailed mechanistic studies to understand how these molecules interact with biological systems or function within a material device.
Table 2: Potential Research Applications and Corresponding Investigations
| Application Area | Specific Target/Use | Key Mechanistic Question to Explore |
|---|---|---|
| Medicinal Chemistry | Kinase Inhibition (e.g., for oncology) mdpi.com | What is the binding mode and structure-activity relationship (SAR) at the target kinase? |
| Antimicrobial Agents nih.gov | What is the specific cellular pathway or enzyme inhibited by the compound? | |
| Materials Science | Organic Semiconductors | How does molecular packing and substitution affect charge transport properties? |
| Fluorescent Probes/Sensors researchgate.net | What is the mechanism of fluorescence quenching or enhancement upon analyte binding? |
Role of this compound in Enabling New Chemical Discoveries
Perhaps the most significant future role of this compound is as a versatile chemical building block. rsc.orgresearchgate.net Its structure contains multiple reactive sites that can be selectively functionalized to create a vast array of more complex molecules.
Key functional handles and their potential transformations include:
The Amino Group: Can undergo acylation, alkylation, arylation (e.g., via Buchwald-Hartwig coupling), or be used to construct new heterocyclic rings. This allows for systematic modification to explore structure-activity relationships.
The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. nih.gov It can also be reduced to an alcohol, providing another point for derivatization.
The Pyrazine Ring: The nitrogen atoms can be quaternized, and the carbon atoms can be functionalized through metallation or C-H activation strategies, enabling the introduction of diverse substituents. mdpi.com
By leveraging this multifunctionality, this compound can serve as a central hub for the synthesis of compounds that would be difficult to access otherwise. Its use can facilitate the exploration of new chemical space, leading to the discovery of molecules with unique properties and functions, from novel pharmaceuticals to advanced materials. researchgate.net
Q & A
Q. What approaches enhance regioselectivity in functionalizing the pyrazine ring of this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to the 2-position.
- Metal Catalysis : Pd-mediated C-H activation can target specific ring positions.
- pH Control : Basic conditions (pH > 10) deprotonate the amine, altering electronic density and reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
